![molecular formula C18H18N2O2S2 B3440167 6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3440167.png)
6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for cyclization reactions.
Solvents: Xylene for reflux conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Compounds with substituted groups replacing the methylsulfanyl group.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its antiproliferative properties, making it a candidate for cancer research.
Industry: Potential use in developing new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects is not fully understood. its structure suggests it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities, including kinase inhibition.
Uniqueness
6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of pyrano, thieno, and pyrimidinone rings, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
Biological Activity
The compound 6,6-dimethyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including anti-inflammatory properties and potential as an anticancer agent.
Molecular Formula
- C : 18
- H : 18
- N : 2
- O : 2
- S : 2
Molecular Weight
- 400.56 g/mol
Structural Characteristics
The compound features a unique combination of pyrano, thieno, and pyrimidinone rings which may contribute to its distinctive biological properties.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of various pyrimidine derivatives. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Research Findings
A study reported that derivatives similar to this compound exhibited significant inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance:
Compound | IC50 (μmol) | Target Enzyme |
---|---|---|
6,6-Dimethyl Compound | 0.04 ± 0.01 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
Diclofenac | 6.74 | COX-1 |
These results indicate that the compound may possess notable anti-inflammatory properties through the inhibition of COX enzymes .
Anticancer Activity
The anticancer potential of the compound has also been explored through various bioassays.
Case Studies
- Screening on Multicellular Spheroids : A study identified this compound as a novel anticancer agent by screening a library against multicellular spheroids. The results indicated significant cytotoxicity against cancer cell lines.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the methylsulfanyl group and the phenyl ring can enhance biological activity. For example:
- Electron-donating groups on the pyrimidine structure significantly increased anti-inflammatory activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other known pyrimidine derivatives:
Compound Name | Biological Activity | Reference |
---|---|---|
Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | |
Pyrido[2,3-d]pyrimidin-7-one | Kinase inhibition |
The unique structural features of 6,6-dimethyl-2-(methylsulfanyl)-3-phenyl... may provide it with distinct advantages over these similar compounds.
Properties
IUPAC Name |
12,12-dimethyl-5-methylsulfanyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-18(2)9-12-13(10-22-18)24-15-14(12)16(21)20(17(19-15)23-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGYXITWKGTLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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